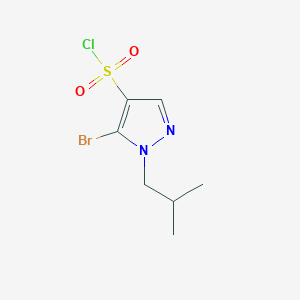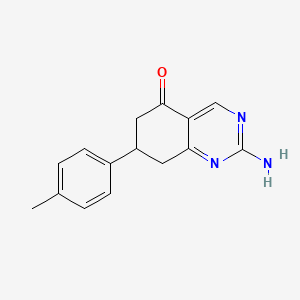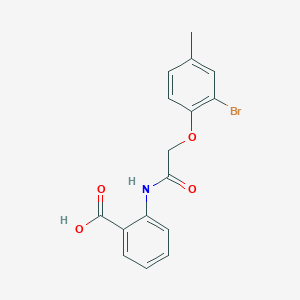
5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1427012-49-4 . It has a molecular weight of 203.08 and is also known as 5-bromo-1-isobutyl-1H-pyrazole . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The InChI code for “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is 1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
“5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is a liquid at room temperature . The compound is shipped at normal temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : A study by El‐Emary, Al-muaikel, and Moustafa (2002) highlights the use of related compounds in the synthesis of new heterocycles, which have potential antimicrobial activities. This research underlines the significance of such chemicals in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Regioselective Synthesis : Heinisch, Holzer, and Pock (1990) describe the regioselective lithiation of similar compounds, providing a convenient approach to synthesizing vicinally disubstituted pyrazoles. This technique is crucial for developing compounds with specific chemical properties (Heinisch, Holzer, & Pock, 1990).
Development of New Insecticides : In research conducted by Wen-bo (2011), compounds related to 5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride are utilized as intermediates in the synthesis of new insecticides, demonstrating the compound's role in agricultural chemistry (Wen-bo, 2011).
Catalysis in Chemical Reactions : Moosavi‐Zare et al. (2013) investigated the use of similar compounds in catalyzing chemical reactions, highlighting their role in facilitating complex chemical syntheses (Moosavi‐Zare et al., 2013).
Synthesis of Medicinally Important Compounds : Tucker, Chenard, and Young (2015) discuss the use of sulfur-functionalized derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides and fluorides, which are important in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Synthesis of Compounds with Antitumor Activity : Huang et al. (2017) synthesized novel compounds using related chemicals, which were screened for their antitumor activity. This research underscores the potential of these compounds in developing new cancer therapies (Huang et al., 2017).
Mécanisme D'action
While the exact mechanism of action for “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride” is not specified, pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
Orientations Futures
Pyrazole-bearing compounds, including “5-Bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
5-bromo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-5(2)4-11-7(8)6(3-10-11)14(9,12)13/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXTCOKMMCWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2486944.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2486945.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)
![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![[3-(1-Benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol](/img/structure/B2486954.png)
![6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2486955.png)
![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)